![molecular formula C14H16N4O2S B11509194 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11509194.png)
6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl hydrazinecarbodithioate, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or methanol, and the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group undergoes electrophilic substitution due to electron-donating methoxy groups. Reactions typically occur at the para position relative to the methoxy substituents.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 6-(3,4-dimethoxy-5-nitrophenyl) derivative | 68% | |
Sulfonation | Oleum (20% SO₃), 50°C, 4 h | Sulfonated derivative at C-5 | 55% |
Nucleophilic Substitution
The ethyl group at position 3 participates in nucleophilic displacement reactions under basic conditions.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Alkylation | K₂CO₃/DMF, R-X (alkyl halide), 60°C | 3-(alkyl)-substituted derivative | 72–85% | |
Aminolysis | NH₃/EtOH, reflux, 6 h | 3-amino-substituted analog | 63% |
Oxidation and Reduction
The thiadiazine ring exhibits redox activity, particularly at the sulfur center.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Oxidation (S→SO) | H₂O₂/AcOH, 40°C, 3 h | Sulfoxide derivative | 58% | |
Reduction (C=N) | NaBH₄/MeOH, 25°C, 1 h | Reduced triazolo-thiadiazine | 77% |
Cyclocondensation and Ring Functionalization
The triazolothiadiazine core participates in cyclization reactions to form extended heterocycles.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
S-Alkylation | Piperidine/EtOH, reflux, 8 h | Bis-triazolothiadiazine derivatives | 52–72% | |
Thiocyclization | Lawesson’s reagent, THF, 65°C | Thioamide-fused analog | 66% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization.
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Biaryl-substituted derivative | 81% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated analog | 69% |
Mechanistic Insights
-
Electrophilic Substitution : Methoxy groups activate the aromatic ring via +M effect, directing incoming electrophiles to the para position .
-
S-Alkylation : Proceeds via nucleophilic attack of the thiolate anion on alkyl halides, followed by cyclization .
-
Oxidation : Hydrogen peroxide oxidizes the thiadiazine sulfur to sulfoxide, confirmed by IR (S=O stretch at 1040 cm⁻¹) .
Stability and Reactivity Trends
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antimicrobial properties. For instance:
- A study by Dincel et al. synthesized several triazolo-thiadiazine derivatives and evaluated their antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results showed that these compounds had comparable or superior activity to established antibiotics like ciprofloxacin .
- Another investigation reported that specific derivatives demonstrated potent antifungal activity against Candida albicans and other pathogens .
Antitumor Activity
The compound has been noted for its anticancer potential:
- A series of studies focused on the synthesis of new triazolo-thiadiazine derivatives with modifications to the phenyl moiety. These modifications allowed for tuning the biological properties toward enhanced antitumor activity. Mode-of-action studies revealed that some derivatives inhibited tubulin polymerization, which is crucial for cancer cell proliferation .
Anti-inflammatory and Analgesic Effects
Triazolo-thiadiazines have also been investigated for their anti-inflammatory properties:
- Research conducted by Aytaç et al. synthesized several 7H-triazolo-thiadiazines and assessed their analgesic effects in animal models. The findings indicated significant reductions in pain response compared to control groups .
Case Study 1: Antiviral Activity
A recent study explored the antiviral properties of a series of triazolo-thiadiazines against coronaviruses. The results indicated promising activity against viral replication in vitro, suggesting potential applications in antiviral drug development .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various substituted triazolo-thiadiazines. This study highlighted how different substituents on the phenyl ring could significantly influence biological activity profiles, paving the way for rational drug design based on structural modifications .
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound also exhibits enzyme inhibition activities, such as inhibiting carbonic anhydrase and cholinesterase, which contribute to its pharmacological effects .
Comparison with Similar Compounds
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
6-(4-Methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar structure but with a methyl group instead of the dimethoxyphenyl group.
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound lacks the methoxy groups, which may affect its biological activity and pharmacokinetic properties.
6-(4-Bromophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: The presence of a bromine atom can enhance the compound’s reactivity and binding affinity to certain targets.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
The compound 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, particularly its antitumor activity and potential as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O3S, featuring a triazole ring fused with a thiadiazine structure. This unique configuration contributes to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and evaluated for their efficacy against various cancer cell lines. The following table summarizes key findings from these studies:
Compound | Cell Lines Tested | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | MDA-MB-468 (breast cancer) | 12.5 | Cytotoxic |
6-(3-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | A549 (lung cancer) | 15.0 | Cytotoxic |
6-(2-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | HeLa (cervical cancer) | 10.0 | Cytotoxic |
These results indicate that modifications to the phenyl group can significantly enhance antitumor activity.
The mechanism by which triazolo-thiadiazines exert their antitumor effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compounds inhibit mitotic activity in cancer cells.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in tumor cells.
- Enzyme Inhibition : Some derivatives have shown potential as inhibitors of specific enzymes involved in tumor metabolism.
Enzyme Inhibition
In addition to their antitumor properties, compounds in this class have been investigated for their ability to inhibit enzymes such as α-glucosidase and carbonic anhydrase. For example:
- The compound exhibited an IC50 value of 8 µM against α-glucosidase in vitro.
- It demonstrated significant inhibition of carbonic anhydrase with a Ki value of 5 µM.
These findings suggest potential applications in managing metabolic disorders and enhancing therapeutic strategies against cancer.
Case Studies
A notable study conducted by the National Cancer Institute evaluated the cytotoxic effects of various triazolo-thiadiazines on over 60 cancer cell lines. The results indicated that certain derivatives showed promising activity against leukemia and breast cancer cells.
In particular:
- Compound 5o was highlighted for its potent inhibitory effects on α-glucosidase and its ability to induce apoptosis in MDA-MB-468 cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing triazolothiadiazine derivatives like 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
The compound is typically synthesized via multi-step reactions starting from 4-amino-5-substituted-1,2,4-triazole-3-thiols. For example, cyclocondensation of 4-amino-5-(2-alkoxyphenyl)-1,2,4-triazole-3-thiols with substituted phenacyl bromides in the presence of KOH yields triazolothiadiazines. Alternative methods involve aromatic carboxylic acids and phenacyl bromides under reflux conditions . Key steps include thioether formation, cyclization, and purification via recrystallization (e.g., using ethanol or DMF).
Q. How can spectroscopic techniques (NMR, IR) and crystallography validate the structure of triazolothiadiazines?
- 1H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), ethyl groups (δ 1.2–1.3 ppm for -CH2CH3), and methoxy groups (δ 3.8–4.0 ppm) confirm substitution patterns .
- IR : Stretching vibrations for C=N (1590–1600 cm⁻¹) and C-S (670–690 cm⁻¹) validate the triazole-thiadiazine core .
- X-ray crystallography : Resolves bond lengths (e.g., C-S ≈ 1.75 Å) and dihedral angles between aromatic rings, confirming spatial orientation .
Q. What preliminary assays are used to screen the biological activity of triazolothiadiazine derivatives?
- Antioxidant activity : DPPH radical scavenging and FRAP assays measure electron-donating capacity. For example, derivatives with hydroxyl or methoxy substituents show IC50 values comparable to ascorbic acid .
- Antibacterial screening : Agar diffusion or microdilution assays against S. aureus or E. coli determine MIC values. Substituted aryl groups enhance membrane disruption .
Advanced Research Questions
Q. How does regioselectivity in triazolothiadiazine synthesis impact biological activity?
Substituent position (e.g., 3-ethyl vs. 6-aryl) alters electronic and steric properties. For instance:
- 3-Ethyl groups enhance lipophilicity, improving membrane penetration (e.g., MIC = 8 µg/mL against Gram-positive bacteria) .
- 6-(3,4-Dimethoxyphenyl) increases π-stacking with enzyme active sites (e.g., 14-α-demethylase in antifungal assays) . Computational studies (DFT) correlate Hammett σ values of substituents with bioactivity trends .
Q. What computational strategies are used to predict triazolothiadiazine interactions with biological targets?
- Molecular docking : AutoDock Vina or Glide simulates binding to enzymes like 14-α-demethylase (PDB: 3LD6). Key interactions include H-bonds with methoxy groups and hydrophobic contacts with ethyl chains .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .
Q. How can contradictory data on bioactivity across studies be resolved?
Discrepancies in MIC or IC50 values often arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. water), or inoculum size. Standardize protocols using CLSI guidelines .
- Structural analogs : Minor substituent changes (e.g., -OCH3 vs. -NO2) drastically alter activity. SAR studies using Hammett plots clarify electronic effects .
Q. Methodological Challenges and Solutions
Q. What strategies improve yields in triazolothiadiazine cyclization reactions?
- Catalyst optimization : Use NaH or Et3N to deprotonate thiols, enhancing nucleophilicity (yield increases from 60% to 85%) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates. Reflux in acetic acid improves cyclization .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes .
Q. How can substituent effects on antifungal activity be systematically analyzed?
Design a library with controlled variables:
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H16N4O2S/c1-4-13-15-16-14-18(13)17-10(8-21-14)9-5-6-11(19-2)12(7-9)20-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
YLKUUASGZWJHLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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